molecular formula C9H15NO3 B3240736 Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate CAS No. 1445951-80-3

Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B3240736
CAS No.: 1445951-80-3
M. Wt: 185.22 g/mol
InChI Key: CRUZWWBSGUYFDA-UHFFFAOYSA-N
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Description

Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate (CAS 1445951-80-3) is a spirocyclic building block of significant interest in modern medicinal chemistry and drug discovery. Its molecular formula is C9H15NO3, with a molecular weight of 185.22 g/mol . This compound belongs to a class of spiro[3.5]nonane architectures known for their three-dimensional, rigid structures . This rigidity is crucial for the exploration of three-dimensional chemical space, allowing for more precise and potent interactions with biological targets compared to flat, two-dimensional molecules . The scaffold combines an azetidine ring and an oxetane ring fused at a central spirocyclic carbon, creating a unique framework that projects substituents into specific vectors in space . The incorporation of the oxetane ring is known to favorably influence a molecule's properties, potentially improving its metabolic stability and aqueous solubility . The ester functional group on this scaffold provides a versatile handle for further chemical diversification, making it a valuable intermediate for constructing compound libraries for biological screening . As such, this compound serves as a key synthetic intermediate in various research applications, including the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Identifier Details • CAS Number : 1445951-80-3 • Molecular Formula : C9H15NO3 • Molecular Weight : 185.22 g/mol • SMILES : O=C(C(COCC1)C21CNC2)OC

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-4-13-3-2-9(7)5-10-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUZWWBSGUYFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189987
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, methyl ester
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Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-80-3
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-80-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 7 Oxa 2 Azaspiro 3.5 Nonane 5 Carboxylate

Historical Perspectives on Spiro[3.5]nonane Core Construction

The construction of the spiro[3.5]nonane core, which features a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring at a single carbon atom, has been a subject of synthetic exploration for decades. Early methodologies often relied on multi-step sequences that were frequently characterized by harsh reaction conditions and limited substrate scope. The introduction of heteroatoms into this framework, such as in the 7-oxa-2-azaspiro[3.5]nonane system, presents additional synthetic challenges, requiring careful strategic planning to control regioselectivity and stereoselectivity.

Historically, the synthesis of analogous spirocyclic systems has been approached through various means, including intramolecular cyclization reactions. These strategies have evolved from classical methods to more sophisticated transition-metal-catalyzed processes, offering improved efficiency and functional group tolerance. The development of synthetic routes to compounds like 7-oxa-2-azaspiro[3.5]nonane derivatives has been driven by their potential application as bioisosteres in drug discovery, mimicking the structural features of piperidine (B6355638) while offering improved metabolic stability. univ.kiev.ua

Precursor Design and Strategic Disconnections

The synthesis of Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate necessitates a retrosynthetic analysis that disconnects the target molecule into readily available starting materials. A logical disconnection of the spirocyclic core reveals a morpholine-based precursor and a three-carbon unit that will ultimately form the azetidine (B1206935) ring.

Preparation of Key Linear Precursors

A plausible synthetic route commences with a suitably protected morpholine (B109124) derivative. For the synthesis of the regioisomeric 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a derivative of piperidine is utilized as the starting material. univ.kiev.ua By analogy, a derivative of morpholin-4-one would serve as a key precursor for the target molecule. The nitrogen of the morpholine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during subsequent transformations.

Design of Cyclization Substrates

With the morpholine precursor in hand, the subsequent steps involve the introduction of the necessary functional groups to facilitate the formation of the azetidine ring. This typically involves the addition of a nucleophilic three-carbon synthon to the carbonyl group of the protected morpholin-4-one. The resulting tertiary alcohol can then be converted into a suitable leaving group, setting the stage for an intramolecular cyclization.

Ring-Forming Strategies

The construction of the spirocyclic core is the pivotal step in the synthesis of this compound. This is achieved through a spiroannulation reaction, where the second ring is formed at a spiro center.

Spiroannulation Reactions

The key ring-forming step is an intramolecular cyclization. In the synthesis of the analogous 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, an intramolecular nucleophilic substitution is employed. A similar strategy can be envisioned for the synthesis of the target compound. The nitrogen atom of the morpholine ring, after deprotection or partial deprotection, can act as the nucleophile, displacing a leaving group on the side chain to form the azetidine ring.

The final step in the synthesis would be the esterification of the carboxylic acid to afford the methyl ester. This can be achieved using standard esterification conditions, such as treatment with methanol (B129727) in the presence of an acid catalyst.

The following table summarizes a proposed synthetic sequence for this compound, drawing parallels from the synthesis of its regioisomer. univ.kiev.ua

StepReactionReactantsKey Reagents and ConditionsProduct
1ProtectionMorpholin-4-oneDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA)tert-butyl 4-oxomorpholine-3-carboxylate
2Nucleophilic Additiontert-butyl 4-oxomorpholine-3-carboxylateLithiated three-carbon synthontert-butyl 4-(1-hydroxy-2-cyanoethyl)morpholine-3-carboxylate
3Functional Group Transformationtert-butyl 4-(1-hydroxy-2-cyanoethyl)morpholine-3-carboxylateMesyl chloride (MsCl), Pyridinetert-butyl 4-(1-(methylsulfonyloxy)-2-cyanoethyl)morpholine-3-carboxylate
4Intramolecular Cyclizationtert-butyl 4-(1-(methylsulfonyloxy)-2-cyanoethyl)morpholine-3-carboxylateBase (e.g., Sodium hydride)tert-butyl 5-cyano-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
5Hydrolysis and Esterificationtert-butyl 5-cyano-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate1. HCl, H₂O; 2. Methanol, H₂SO₄This compound
Intermolecular Approaches to Spiro Junction Formation

Intermolecular strategies for the construction of the 7-oxa-2-azaspiro[3.5]nonane ring system, and specifically for the introduction of a carboxylate group at the 5-position, are not well-documented. However, the synthesis of the parent 7-oxa-2-azaspiro[3.5]nonane has been described, which provides a foundation for potential functionalization. One reported synthesis involves the construction of the spirocyclic core through a multi-step sequence that could be adapted for the synthesis of derivatives.

A plausible, though not explicitly reported, intermolecular approach to this compound could involve the reaction of a suitably substituted piperidine precursor with a dielectrophile to form the azetidine ring.

Table 1: Hypothetical Intermolecular Approach

StepReactant 1Reactant 2ProductConditions
1Methyl 4,4-bis(hydroxymethyl)piperidine-3-carboxylate-This compoundIntramolecular cyclization

This table represents a conceptual pathway, as specific literature for this transformation is not available.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, which involve the formation of multiple bonds in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. While no specific tandem or cascade reactions leading directly to this compound have been reported, the synthesis of related spirocyclic systems, such as 2-oxa-7-azaspiro[4.5]decane derivatives, has been achieved through Au/Pd relay catalytic tandem cyclization. This suggests that similar strategies could potentially be developed for the 7-oxa-2-azaspiro[3.5]nonane ring system.

A hypothetical tandem reaction could involve a Michael addition followed by an intramolecular cyclization to form the spirocyclic core.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer a highly efficient means of generating molecular complexity from simple starting materials in a single step. There are currently no published MCR methodologies that specifically yield this compound. The development of such a reaction would likely require the careful selection of three or more components that can assemble to form the desired spirocyclic framework with the required functionalization.

Stereoselective Synthesis of Chiral this compound

The stereoselective synthesis of chiral spirocycles is of high importance due to the distinct biological activities often exhibited by different stereoisomers. As with the general synthetic methods, specific stereoselective syntheses of this compound are not described in the current literature. However, general principles of stereoselective synthesis can be applied to propose potential routes.

Enantioselective Catalytic Methods

Enantioselective catalysis could be a powerful strategy to access enantiomerically enriched this compound. This could involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction in the synthesis of the spirocycle. While no examples specific to this target molecule exist, the broader field of asymmetric catalysis offers numerous possibilities that could be explored.

Diastereoselective Cyclizations

Diastereoselective cyclizations are a common strategy for controlling stereochemistry in the synthesis of cyclic and spirocyclic compounds. A diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been reported, proceeding through a gold and palladium relay catalytic tandem cyclization. This demonstrates the feasibility of achieving high diastereoselectivity in the synthesis of related oxa-azaspirocycles. A similar approach, if adapted to the 7-oxa-2-azaspiro[3.5]nonane system, could potentially provide stereocontrol at the spirocenter and the 5-position.

Table 2: Reported Diastereoselective Synthesis of a Related Spirocycle

SpirocycleMethodDiastereomeric Ratio
2-oxa-7-azaspiro[4.5]decane derivativeAu/Pd relay catalytic tandem cyclizationUp to >20:1

This data is for a related but different spirocyclic system and is presented for illustrative purposes.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in a wide range of chemical transformations. researchgate.net In a chiral auxiliary-mediated synthesis of this compound, a chiral molecule would be temporarily attached to a precursor, guide the stereochemical outcome of a key reaction, and then be removed. researchgate.net While no specific application of this method to the target molecule has been reported, the versatility of chiral auxiliaries suggests this as a viable approach for future research.

Chemical Transformations and Derivatization of the Spirocyclic Core

Reactions at the Nitrogen Center

The secondary amine within the azetidine (B1206935) ring of methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate is a key site for functionalization, readily undergoing reactions such as N-alkylation and N-acylation.

N-Alkylation and Acylation

N-acylation of the spirocyclic amine provides a straightforward method for introducing a variety of substituents. A common strategy to protect the nitrogen atom or to introduce a functional handle is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction, typically carried out in the presence of a base such as triethylamine (TEA) in a solvent like dichloromethane (DCM), yields the N-Boc protected derivative. This transformation is fundamental for subsequent manipulations of other parts of the molecule where the reactivity of the secondary amine needs to be masked.

While specific examples for the N-alkylation of this compound are not extensively documented in the literature, the general reactivity of secondary amines suggests that this transformation can be readily achieved. Standard alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) would be expected to yield the corresponding N-alkylated products.

ReactantReagent(s)ConditionsProduct
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (analog)Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Dichloromethane (DCM), Room Temperaturetert-butyl 1-carboxy-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Formation of N-Heterocyclic Derivatives

Reactions at the Ester Moiety

The methyl ester group at the 5-position of the tetrahydropyran (B127337) ring is another key site for chemical modification, allowing for hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to a primary alcohol.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a protic solvent like methanol (B129727) or ethanol. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) would then yield the free carboxylic acid, 7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid. This carboxylic acid derivative serves as a versatile intermediate for further modifications, such as amidation reactions.

Amidation and Reduction to Alcohols

The methyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This transformation can be achieved directly, although it often requires elevated temperatures or the use of a catalyst. A more common and efficient approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by a standard peptide coupling reaction. Coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to activate the carboxylic acid, which then readily reacts with an amine to form the desired amide nih.govorganic-chemistry.org.

The reduction of the ester moiety to a primary alcohol provides another avenue for derivatization. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing esters to alcohols chemistrysteps.comyoutube.comyoutube.comlibretexts.org. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The resulting primary alcohol, (7-oxa-2-azaspiro[3.5]nonan-5-yl)methanol, can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to halides. Research on a similar compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has demonstrated the reduction of the carboxylic acid to the corresponding primary alcohol using LiAlH₄ univ.kiev.ua.

ReactantReagent(s)ConditionsProduct
This compoundLiAlH₄THF, Anhydrous(7-oxa-2-azaspiro[3.5]nonan-5-yl)methanol
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (analog)LiAlH₄, TMSClTHF, rt, 72h(7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol

Transformations on the Oxa-Spirocyclic System

The oxetane (B1205548) ring of the 7-oxa-2-azaspiro[3.5]nonane system is generally stable under many reaction conditions. However, the inherent ring strain of the four-membered oxetane ring can be exploited in ring-opening reactions under specific conditions. These reactions typically require the activation of the ether oxygen by a Lewis acid or a strong protic acid, followed by nucleophilic attack at one of the ring carbons magtech.com.cnresearchgate.net.

Ring-Opening Reactions (Selective)

The reactivity of the 7-oxa-2-azaspiro[3.5]nonane core is significantly influenced by the ring strain of the four-membered azetidine ring, which is estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain makes the azetidine susceptible to selective ring-opening reactions under appropriate conditions, providing a pathway to novel acyclic or larger heterocyclic structures.

The regioselectivity of azetidine ring-opening is highly dependent on the nature of the substituents on the ring and the reaction conditions employed. researchgate.net Generally, these reactions are facilitated by activation of the ring, often through protonation or Lewis acid coordination to the nitrogen atom, which enhances the electrophilicity of the ring carbons. nih.gov For an N-substituted azetidine, acid-mediated intramolecular ring-opening can occur via nucleophilic attack from a pendant group. nih.gov In the case of this compound, the tetrahydropyran oxygen or the ester carbonyl could potentially act as internal nucleophiles under specific conditions, leading to rearranged products.

Nucleophilic attack is a common method for azetidine ring-opening. The regioselectivity of this attack is governed by both electronic and steric factors. For unsymmetrical azetidines, nucleophiles may attack either of the nitrogen-adjacent carbons. The presence of the spirocyclic tetrahydropyran ring in the target molecule introduces significant steric bulk around the spiro carbon, likely directing external nucleophiles to attack the less hindered carbon of the azetidine ring.

While specific examples of ring-opening reactions on the this compound are not extensively documented, the principles governing the reactivity of strained heterocycles suggest that this scaffold can be selectively cleaved to generate more complex molecular architectures.

Functionalization of Peripheral Positions

The peripheral positions of this compound, namely the azetidine nitrogen and the methyl ester at the 5-position, are amenable to a wide range of functionalization reactions. These transformations allow for the modulation of the compound's physicochemical properties and for its incorporation into larger molecules. Research on the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has demonstrated several effective synthetic strategies. univ.kiev.ua

The secondary amine of the azetidine ring can be readily functionalized through standard N-alkylation, N-acylation, or protection protocols. For instance, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group to facilitate other transformations or to modulate biological activity. univ.kiev.ua

The methyl ester at the 5-position of the tetrahydropyran ring is another key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other carboxylic acid-specific reactions. Alternatively, the ester can be reduced to a primary alcohol, which serves as a versatile intermediate for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. univ.kiev.ua

A summary of representative functionalization reactions, based on the reactivity of the analogous 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, is presented in the table below. univ.kiev.ua

Starting MaterialReagent(s)ProductYield (%)
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidBoc₂O, NaOHN-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid95
N-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidi-BuOCOCl, NMM, then NaBH₄tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate91.1
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateDess-Martin periodinanetert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate-
tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateOhira-Bestmann reagenttert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate61.1
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidLiAlH₄(7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol-
(7-oxa-2-azaspiro[3.5]nonan-1-yl)methanolHCHO, HCOOH(2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol55.6

These examples highlight the versatility of the spirocyclic core for the introduction of diverse functional groups, enabling its use as a building block in drug discovery and materials science.

Palladium-Catalyzed and Other Metal-Mediated Cross-Coupling Reactions

While specific examples of palladium-catalyzed cross-coupling reactions involving this compound are not prevalent in the literature, the principles of such reactions on related heterocyclic systems suggest potential applications. The spirocyclic scaffold possesses several sites that could potentially engage in metal-mediated cross-coupling reactions, provided suitable functionalization.

For instance, if a haloaryl or vinyl halide substituent were introduced at the azetidine nitrogen or at a suitable position on the tetrahydropyran ring, this could serve as a handle for palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

Furthermore, metal-catalyzed reactions can also be employed to functionalize the heterocyclic rings directly. For example, palladium-catalyzed C-H amination has been used for the synthesis of functionalized azetidines. rsc.org This type of reaction could potentially be applied to the C-H bonds of the tetrahydropyran ring of the target molecule.

The development of metal-catalyzed cross-coupling strategies for this spirocyclic system would significantly expand its utility in the synthesis of complex molecules.

Radical Reactions and Photochemical Transformations

The 7-oxa-2-azaspiro[3.5]nonane framework can also be subjected to radical and photochemical transformations, offering alternative pathways for its functionalization and derivatization.

Photochemical methods, such as the Norrish-Yang cyclization, are known to be effective for the synthesis of azetidinols from α-aminoacetophenones. beilstein-journals.org This type of reaction proceeds through a 1,4-biradical intermediate, highlighting the potential for radical-based ring closures to form related spirocyclic systems. beilstein-journals.org

Radical-mediated ring-opening of strained heterocycles is another plausible transformation. While more commonly studied for aziridines, titanocene-catalyzed radical ring-opening of N-acylated aziridines has been reported, proceeding through an electron transfer mechanism to form a radical intermediate that can undergo further reactions. mdpi.com A similar approach could potentially be applied to the azetidine ring of the target spirocycle, leading to regioselective bond cleavage and the formation of functionalized products.

Additionally, photocatalytic methods are increasingly used for the construction of spirocyclic compounds. researchgate.net These reactions often involve the generation of radical intermediates that undergo intramolecular cyclization. For instance, photoredox-mediated dearomative annulation has been used to create spirocycles through intramolecular radical addition to an aromatic ring. researchgate.net Such strategies could be adapted to functionalize the 7-oxa-2-azaspiro[3.5]nonane core or to construct the spirocycle itself from suitable precursors.

The application of radical and photochemical reactions to this compound represents a promising area for future research, with the potential to unlock novel synthetic pathways and molecular diversity.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Absolute and Relative Stereochemistry

There are no published X-ray crystal structures for this compound. Consequently, definitive information regarding its solid-state conformation, bond lengths, bond angles, and stereochemistry remains undetermined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

No Infrared (IR) or Raman spectra have been published. This prevents the analysis of vibrational modes to identify and confirm the presence of key functional groups, such as the ester carbonyl (C=O), the C-O-C ether linkage, and the N-H bond of the secondary amine.

Due to the stringent requirement to focus solely on "Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate" and the lack of specific data for this molecule, a scientifically accurate and detailed article conforming to the requested outline cannot be generated. Information on related but distinct chemical entities cannot be substituted, as this would violate the explicit instructions of the request.

Further research and publication of the synthesis and characterization of this compound are required before a comprehensive analysis of its spectroscopic and structural properties can be compiled.

Computational and Theoretical Studies

Conformational Analysis and Energy Landscapes

The three-dimensional structure of Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate is defined by the puckering of its two constituent rings and the orientation of the methyl carboxylate substituent. The oxetane (B1205548) ring is known to adopt a slightly puckered conformation. nih.gov The six-membered azaspiro ring is expected to exist in a chair or boat conformation, similar to cyclohexane (B81311) and piperidine (B6355638) rings. The spirocyclic nature of the molecule introduces significant conformational rigidity. researchgate.netmdpi.com

Computational methods, such as Density Functional Theory (DFT), can be employed to explore the potential energy surface of the molecule and identify its most stable conformers. By calculating the relative energies of different conformations, an energy landscape can be constructed. For this compound, the primary conformational isomers would likely arise from the chair and boat forms of the six-membered ring, as well as the axial and equatorial positions of the methyl carboxylate group.

Table 1: Hypothetical Relative Energies of Conformers of this compound

Conformer Six-membered Ring Conformation Methyl Carboxylate Position Relative Energy (kcal/mol)
1 Chair Equatorial 0.00
2 Chair Axial 1.5 - 2.5
3 Twist-Boat - 5.0 - 6.0
4 Boat - 6.0 - 7.0

Note: These values are illustrative and based on typical energy differences for substituted six-membered rings.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. The oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is a driving force for ring-opening reactions. nih.gov The oxygen and nitrogen atoms are the most electronegative centers in the molecule, leading to a polarized distribution of electron density.

Computational studies can predict the sites most susceptible to nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). The LUMO is likely to be centered around the strained C-O bonds of the oxetane ring, indicating that these are probable sites for nucleophilic attack. The regioselectivity of such reactions is influenced by both steric and electronic factors. magtech.com.cn In acidic conditions, protonation of the oxetane oxygen would further activate the ring for nucleophilic attack on the more substituted carbon. magtech.com.cn The nitrogen atom, being a Lewis base, is also a potential site for electrophilic attack.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. For this compound, a key reaction pathway to investigate is the ring-opening of the oxetane moiety.

DFT calculations can be used to model the reaction of the spirocycle with various nucleophiles or under acidic conditions. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For instance, the mechanism of acid-catalyzed ring-opening polymerization of oxetane has been investigated using DFT, showing that the reaction proceeds through the attack of an oxygen atom of an oxetane molecule on a carbon atom of a protonated oxetane. rsc.org A similar approach could be applied to understand the intramolecular or intermolecular reactions of the target compound.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

DFT calculations are widely used for the accurate prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.netdtic.milresearchgate.netnih.gov These predictions can aid in the structural elucidation and characterization of novel compounds.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated spectra for different conformers can be compared with experimental data to determine the dominant conformation in solution. Similarly, the IR spectrum can be calculated to identify the characteristic vibrational modes of the molecule, such as the C-O-C stretching of the oxetane ring and the C=O stretching of the ester group. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound using DFT

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretching 2850 - 3000
C=O stretching (ester) 1730 - 1750
C-N stretching 1100 - 1250
C-O-C stretching (oxetane) 950 - 1050

Note: These are typical ranges for the specified functional groups and would be refined by specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. univie.ac.atnih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a more realistic setting.

These simulations can be used to explore the conformational landscape and the transitions between different conformers. Furthermore, MD simulations are valuable for studying the interaction of the molecule with biological targets, such as proteins or nucleic acids. nih.gov By simulating the molecule in the active site of an enzyme, for example, one could predict its binding mode and stability, which is crucial in drug discovery. nih.gov The trajectories from MD simulations can be analyzed to calculate various properties, including root-mean-square deviation (RMSD) to assess stability and hydrogen bonding patterns to understand intermolecular interactions.

Applications in Complex Molecule Synthesis

Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate as a Versatile Synthetic Building Block

The utility of the 7-oxa-2-azaspiro[3.5]nonane framework lies in its proven capacity to act as a bioisostere for the piperidine (B6355638) ring, a common motif in a vast number of bioactive compounds. univ.kiev.ua Bioisosteric replacement is a key strategy in drug design to enhance the pharmacological properties of a molecule. univ.kiev.ua By replacing a piperidine fragment with a spirocyclic structure like 7-oxa-2-azaspiro[3.5]nonane, chemists can introduce novel three-dimensional (3D) shapes into molecules, potentially improving their metabolic stability, water solubility, and lipophilicity. univ.kiev.uarsc.org

The methyl ester functionality at the 5-position of the "this compound" provides a crucial chemical handle for further synthetic transformations. This ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, allowing for its incorporation into larger molecular frameworks through amide bond formation or other coupling reactions. The presence of the secondary amine within the azetidine (B1206935) ring offers another site for diversification, enabling the attachment of various substituents.

While much of the published research has focused on the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid isomer, the principles of its synthetic utility can be extended to the 5-carboxylate derivative. univ.kiev.ua The facile and scalable synthetic approaches reported for these spirocyclic systems make them attractive for multigram-scale production, a critical factor for their application in drug development programs. univ.kiev.ua

Scaffold for the Construction of Bioactive Molecule Analogues

The 7-oxa-2-azaspiro[3.5]nonane scaffold serves as a valuable template for the construction of analogues of known bioactive molecules. A notable example is its incorporation into analogues of the local anesthetic drug Bupivacaine. univ.kiev.ua By replacing the piperidine moiety in Bupivacaine with a spirocyclic amino acid derived from the 7-oxa-2-azaspiro[3.5]nonane core, researchers have observed enhanced activity and a longer duration of action in the resulting analogues. univ.kiev.ua This highlights the potential of this scaffold to fine-tune the pharmacokinetic and pharmacodynamic properties of existing drugs.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Spirocyclic Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. mdpi.comcam.ac.uk The 7-oxa-2-azaspiro[3.5]nonane scaffold is well-suited for DOS approaches due to its rigid 3D structure and multiple points for diversification.

A common strategy in DOS involves a "build/couple/pair" approach, where complex scaffolds are assembled from simpler building blocks. The 7-oxa-2-azaspiro[3.5]nonane core can be considered a key "building block" in such a strategy. By preparing a variety of derivatives of this scaffold with different functional groups, these can then be coupled with a diverse set of reaction partners to generate a large library of novel compounds.

Key diversification points on the this compound scaffold include:

The Azetidine Nitrogen: This secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

The Methyl Ester: This group can be hydrolyzed to the carboxylic acid and then coupled with a library of amines or alcohols. Alternatively, it can be reduced to the corresponding alcohol, which can then be further functionalized.

These strategies allow for the systematic exploration of the chemical space around the 7-oxa-2-azaspiro[3.5]nonane core, increasing the probability of discovering novel bioactive molecules.

Integration into Natural Product Total Synthesis Efforts

While the 7-oxa-2-azaspiro[3.5]nonane scaffold is recognized for its utility in creating novel synthetic molecules, its direct integration into the total synthesis of natural products is not yet widely documented in publicly available literature. Natural products often serve as the inspiration for the design of novel scaffolds for DOS and medicinal chemistry. The 3D-rich character of spirocycles like 7-oxa-2-azaspiro[3.5]nonane mimics the structural complexity found in many natural products.

The development of synthetic routes to functionalized 7-oxa-2-azaspiro[3.5]nonane derivatives, including the methyl ester at the 5-position, provides the necessary tools for their potential future application in the total synthesis of complex natural products or their analogues. As synthetic methodologies continue to advance, it is anticipated that this versatile scaffold will find its place in this challenging area of organic chemistry.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex spirocyclic systems like Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate often presents significant challenges, hindering their broader application in medicinal chemistry. nih.govresearchgate.net A primary future research direction is the development of novel and sustainable synthetic routes that are both efficient and environmentally benign. Current multistep syntheses can be resource-intensive; therefore, the exploration of diversity-oriented synthesis (DOS) strategies could provide access to a wide range of structural analogs from a common intermediate. researchgate.netnih.gov

Furthermore, the principles of green chemistry are increasingly being integrated into pharmaceutical synthesis. jddhs.com This includes the use of safer solvents, minimizing waste, and employing catalytic methods. Future synthetic approaches for this spirocycle could focus on:

Atom-economical reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Catalytic methods: Utilizing transition metal catalysis or organocatalysis to achieve high efficiency and selectivity, reducing the need for stoichiometric reagents.

Renewable feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Exploration of Underutilized Reactivity Modes

The functional groups present in this compound, including the secondary amine, the ether linkage, and the carboxylate, offer a wealth of opportunities for chemical modification. However, the full extent of their reactivity within this specific spirocyclic framework remains largely unexplored. Future research should focus on probing underutilized reactivity modes to generate novel derivatives with diverse pharmacological profiles.

Key areas for exploration include:

Late-stage functionalization: Developing methods for the selective modification of the spirocyclic core at a late stage of the synthesis, allowing for the rapid generation of a library of analogs.

Ring-distortion chemistry: Investigating reactions that could selectively open or rearrange the azetidine (B1206935) or tetrahydropyran (B127337) rings to access novel scaffolds.

Biocatalysis: Employing enzymes to catalyze specific transformations, offering high chemo-, regio-, and stereoselectivity that may be difficult to achieve with traditional chemical methods.

Advanced Stereochemical Control in Complex Derivatizations

The spirocyclic nature of this compound introduces multiple stereocenters, and the precise control of stereochemistry is crucial for optimizing biological activity. Future research will need to focus on the development of advanced methods for stereochemical control during the synthesis and derivatization of this compound. This includes the enantioselective synthesis of specific stereoisomers and the diastereoselective functionalization of the existing scaffold. researchgate.net

Techniques that could be employed to achieve this include:

Asymmetric catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.

Chiral auxiliaries: Temporarily incorporating a chiral group to direct the stereochemical outcome of a reaction.

Substrate-controlled reactions: Leveraging the inherent stereochemistry of the spirocyclic framework to influence the stereoselectivity of subsequent transformations.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the drug discovery process, the integration of modern technologies such as flow chemistry and automated synthesis is essential. oxfordglobal.comspringerprofessional.de These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate and screen large libraries of compounds. durham.ac.ukresearchgate.net

Future research in this area will focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. nih.gov This will enable the efficient and on-demand production of these compounds, facilitating high-throughput screening and rapid structure-activity relationship (SAR) studies. nih.gov Automated synthesis platforms can further streamline this process by integrating reaction setup, purification, and analysis, thereby minimizing manual intervention and accelerating the design-make-test-analyze cycle. nih.govyoutube.com

Synergistic Application of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. jddhs.comnih.gov For a complex molecule like this compound, computational approaches can provide valuable insights into its conformational preferences, physicochemical properties, and potential interactions with biological targets. alliedacademies.orgspirochem.com

Future research will increasingly rely on the synergistic application of these methods to guide the design of novel analogs with improved therapeutic potential. jddhs.com Key areas where this integrated approach will be beneficial include:

In silico screening: Using molecular docking and virtual screening to identify potential biological targets for the spirocyclic scaffold. alliedacademies.org

Predictive modeling: Employing quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the biological activity and pharmacokinetic properties of novel derivatives. news-medical.net

Mechanistic studies: Utilizing molecular dynamics simulations to understand the binding modes of active compounds and to guide further optimization.

By combining the predictive power of computational chemistry with the empirical validation of experimental studies, researchers can navigate the vast chemical space of spirocyclic compounds more efficiently and rationally design the next generation of therapeutics based on the this compound scaffold.

Q & A

What are the key structural features of Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate, and how do they influence its reactivity?

Basic Question
The compound contains a spirocyclic core with a fused oxa (oxygen) and aza (nitrogen) ring system, creating a rigid three-dimensional geometry. The ester group at position 5 enhances electrophilicity, enabling nucleophilic substitution or hydrolysis reactions. The spirocyclic architecture increases steric hindrance, which can stabilize transition states in asymmetric synthesis and modulate interactions with biological targets .

Methodological Insight : X-ray crystallography and NMR spectroscopy are critical for confirming spirocyclic geometry. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

What synthetic strategies are employed to prepare this compound and its derivatives?

Basic Question
A common approach involves converting 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid to its methyl ester using methyl iodide and a base like DIPEA. This method achieves high yields (>85%) under mild conditions . Advanced derivatives are synthesized via functional group interconversions, such as reducing the ester to alcohols (LiAlH₄) or oxidizing to aldehydes (Dess-Martin periodinane) for further diversification .

Methodological Insight : Optimize reaction temperature and solvent polarity (e.g., THF vs. DCM) to control regioselectivity. Monitor reaction progress via TLC or LC-MS to minimize side products .

How does this compound serve as a bioisostere in drug design?

Advanced Question
The spirocyclic structure mimics pipecolic acid’s conformational rigidity while improving pharmacokinetic properties. For example, replacing piperidine in Bupivacaine with this scaffold enhances water solubility and reduces cardiotoxicity by minimizing off-target interactions .

Methodological Insight : Use molecular docking to compare binding affinities of the spirocyclic analog vs. pipecolic acid derivatives. Validate ADME properties via in vitro assays (e.g., PAMPA for permeability) .

What analytical challenges arise in characterizing this compound, and how are they resolved?

Advanced Question
The compound’s stereochemical complexity and low volatility complicate MS and GC analysis. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) are essential for resolving stereoisomers and verifying spirocyclic connectivity .

Methodological Insight : Use chiral stationary phases in HPLC for enantiomeric separation. Pair dynamic NMR experiments with variable-temperature studies to assess conformational flexibility .

How do reaction conditions impact the synthesis of functionalized derivatives?

Advanced Question
For example, reducing the ester to an alcohol with LiAlH₄ requires anhydrous conditions to avoid hydrolysis, while Alane-mediated reduction produces N-methylamino alcohols under stricter temperature control (0–5°C). Competing pathways (e.g., over-reduction) are mitigated by optimizing stoichiometry and reaction time .

Methodological Insight : Design a Design of Experiments (DoE) approach to evaluate the interplay of temperature, solvent, and catalyst loading. Use in situ IR spectroscopy to track intermediate formation .

What contradictions exist in reported biological activities of this compound, and how can they be addressed?

Advanced Question
Some studies report enhanced enzyme inhibition, while others note limited cellular uptake due to high polarity. These discrepancies may arise from assay conditions (e.g., buffer pH affecting solubility) or structural variations in derivatives.

Methodological Insight : Conduct structure-activity relationship (SAR) studies with systematically modified analogs. Use SPR or ITC to quantify binding kinetics under standardized conditions .

What are the applications of this compound in material science?

Advanced Question
The spirocyclic core improves thermal stability in polymers. For instance, incorporating this moiety into polyamide backbones increases glass transition temperatures (Tg) by 20–30°C compared to linear analogs .

Methodological Insight : Use DSC and TGA to assess thermal properties. Molecular dynamics simulations can model polymer chain rigidity conferred by the spirocyclic unit .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.